molecular formula C9H7BrN2O B13068163 4-(3-Bromo-1H-pyrazol-1-yl)phenol

4-(3-Bromo-1H-pyrazol-1-yl)phenol

Katalognummer: B13068163
Molekulargewicht: 239.07 g/mol
InChI-Schlüssel: FBWOJKXVDYIGMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Bromo-1H-pyrazol-1-yl)phenol is a chemical compound that features a phenol group substituted with a 3-bromo-1H-pyrazol-1-yl moiety

Vorbereitungsmethoden

The synthesis of 4-(3-Bromo-1H-pyrazol-1-yl)phenol typically involves the reaction of 3-bromo-1H-pyrazole with phenol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF), followed by the addition of the phenol derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

4-(3-Bromo-1H-pyrazol-1-yl)phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(3-Bromo-1H-pyrazol-1-yl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(3-Bromo-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-(3-Bromo-1H-pyrazol-1-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenol and pyrazole moieties, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H7BrN2O

Molekulargewicht

239.07 g/mol

IUPAC-Name

4-(3-bromopyrazol-1-yl)phenol

InChI

InChI=1S/C9H7BrN2O/c10-9-5-6-12(11-9)7-1-3-8(13)4-2-7/h1-6,13H

InChI-Schlüssel

FBWOJKXVDYIGMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N2C=CC(=N2)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.